APS3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

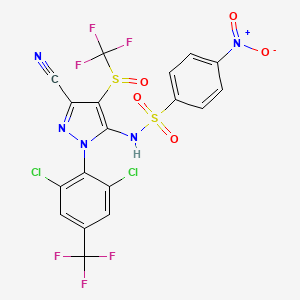

Molecular Formula |

C18H7Cl2F6N5O5S2 |

|---|---|

Molecular Weight |

622.3 g/mol |

IUPAC Name |

N-[3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-5-yl]-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C18H7Cl2F6N5O5S2/c19-11-5-8(17(21,22)23)6-12(20)14(11)30-16(15(13(7-27)28-30)37(34)18(24,25)26)29-38(35,36)10-3-1-9(2-4-10)31(32)33/h1-6,29H |

InChI Key |

QYSGZCZTHLRQKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function and Mechanism of the Yeast APS3 Gene

Introduction

The nomenclature "APS3" can refer to two distinct biological entities: a subunit of the Adaptor Protein Complex 3 (AP-3) in Saccharomyces cerevisiae (baker's yeast) and Autoimmune Polyglandular Syndrome Type 3 in humans. This technical guide will focus on the Saccharomyces cerevisiae this compound gene (YJL024C) , a critical component of the cellular machinery responsible for protein trafficking. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the this compound protein's function, its mechanism of action within the AP-3 complex, and detailed experimental methodologies for its study.

The this compound protein (also known as Aps3p) is the sigma subunit of the heterotetrameric AP-3 complex. This complex plays a crucial role in an alternative pathway for protein sorting from the trans-Golgi network (TGN) directly to the vacuole, the yeast equivalent of the mammalian lysosome. This pathway is distinct from the more general carboxypeptidase Y (CPY) pathway and is responsible for the transport of a specific subset of proteins.

Core Function and Mechanism of Action

The primary function of Aps3p is as an integral structural component of the AP-3 adaptor complex. This complex is composed of four subunits: two large subunits, Apl6p (β3) and Apl5p (δ); a medium subunit, Apm3p (μ3); and the small subunit, Aps3p (σ3)[1]. The AP-3 complex acts as an adaptor, recognizing specific sorting signals on cargo proteins destined for the vacuole and mediating their packaging into transport vesicles budding from the TGN[2][3].

The AP-3 pathway is a clathrin-independent route for a select group of vacuolar membrane proteins, most notably alkaline phosphatase (ALP) and the vacuolar t-SNARE Vam3p[2][3]. Deletion of any of the AP-3 subunit genes, including this compound, leads to the mislocalization of these cargo proteins[2]. The mechanism of action involves the recruitment of the AP-3 complex to the TGN, recognition of cargo sorting signals, and subsequent budding of a transport vesicle that will ultimately fuse with the vacuolar membrane. The small GTPase Arf1 is implicated in the recruitment of the AP-3 complex to the Golgi membrane[4].

Quantitative Data

| Protein | Gene | Abundance (molecules per cell) | Description | Reference |

| Aps3p | This compound / YJL024C | ~1,240 (in log phase SD medium) | Small (sigma) subunit of the AP-3 complex. | |

| Apm3p | APM3 / YDR297w | ~1,580 | Medium (mu) subunit of the AP-3 complex. | [5] |

| Apl5p | APL5 / YPL035w | ~1,390 | Large (delta) subunit of the AP-3 complex. | [5] |

| Apl6p | APL6 / YJR112w | ~1,450 | Large (beta) subunit of the AP-3 complex. | [5] |

Signaling and Experimental Workflows

The following diagrams illustrate the AP-3 signaling pathway and a general workflow for studying AP-3-dependent protein trafficking.

Caption: The AP-3 signaling pathway for vacuolar protein sorting in yeast.

Caption: A general experimental workflow for studying Aps3p function.

Key Experimental Protocols

Genetic Screen for AP-3 Pathway Mutants

A synthetic lethal screen can be employed to identify genes that are essential in the absence of a functional AP-3 complex, providing insights into related pathways.

Methodology:

-

Strain Construction: A yeast strain is constructed containing a deletion of an AP-3 subunit gene (e.g., apm3Δ) and carrying a plasmid with the wild-type APM3 gene and a marker for color selection (e.g., ADE3). This strain will form white colonies.

-

Mutagenesis: The strain is mutagenized, for example, with ethyl methanesulfonate (EMS).

-

Screening: Mutagenized cells are plated on a medium that allows for the identification of colonies that have lost the APM3 plasmid. Colonies that require the plasmid for viability (synthetic lethal mutants) will not be able to lose the plasmid and will remain white, while colonies that can lose the plasmid will form sectored red and white colonies.

-

Identification of Mutants: The synthetic lethal mutants are isolated and the corresponding mutated gene is identified by complementation with a genomic library or by whole-genome sequencing[2].

Alkaline Phosphatase (ALP) Maturation and Localization Assay

This assay is used to assess the functionality of the AP-3 pathway by monitoring the transport and processing of its cargo protein, ALP.

Methodology:

-

Metabolic Labeling and Immunoprecipitation (Pulse-Chase):

-

Yeast cells (wild-type and this compoundΔ) are grown to mid-log phase.

-

Cells are spheroplasted and then starved in a medium lacking methionine and cysteine.

-

A "pulse" of 35S-labeled methionine and cysteine is added for a short period (e.g., 10 minutes) to label newly synthesized proteins.

-

A "chase" with an excess of unlabeled methionine and cysteine is then added.

-

Samples are taken at various time points during the chase.

-

Cell lysates are prepared, and ALP is immunoprecipitated using an ALP-specific antibody.

-

The immunoprecipitated proteins are resolved by SDS-PAGE and visualized by autoradiography. The precursor and mature forms of ALP can be distinguished by their different molecular weights[3][4].

-

-

Fluorescence Microscopy:

-

Yeast strains expressing a fluorescently tagged ALP (e.g., GFP-ALP) are used.

-

Cells are grown to mid-log phase.

-

The vacuolar membrane can be stained with a dye like FM4-64 for reference.

-

The subcellular localization of GFP-ALP is observed using a fluorescence microscope. In wild-type cells, GFP-ALP localizes to the vacuolar membrane. In this compoundΔ mutants, a significant portion of GFP-ALP is mislocalized to the plasma membrane or other compartments[6][7][8].

-

Subcellular Fractionation

This technique is used to physically separate different cellular organelles to determine the distribution of a protein of interest.

Methodology:

-

Spheroplast Preparation: Yeast cells are treated with enzymes like zymolyase to digest the cell wall, resulting in spheroplasts[9][10].

-

Cell Lysis: Spheroplasts are gently lysed to release their organelles. This can be done by osmotic shock or mechanical disruption (e.g., Dounce homogenization or nitrogen cavitation)[9][11].

-

Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density. For example, a low-speed spin pellets unlysed cells and nuclei, while subsequent higher-speed spins can pellet mitochondria, and then microsomes (including Golgi and ER vesicles).

-

Density Gradient Centrifugation: For finer separation, the microsomal fraction can be loaded onto a density gradient (e.g., sucrose or Ficoll) and centrifuged at high speed. Organelles will migrate to a position in the gradient that matches their own buoyant density.

-

Analysis: Fractions are collected from the gradient, and the presence of specific organelles is determined by western blotting for known marker proteins. The distribution of the protein of interest (e.g., Aps3p or its cargo) across the fractions is then analyzed[10][11][12].

Conclusion

The Saccharomyces cerevisiae Aps3p, as a core component of the AP-3 complex, is essential for a specialized protein trafficking pathway from the Golgi to the vacuole. Understanding its function and mechanism of action is crucial for elucidating the intricacies of protein sorting and vesicle-mediated transport in eukaryotic cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of Aps3p and the AP-3 pathway, which may have broader implications for understanding related processes and diseases in higher eukaryotes.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Yeast Adaptor Protein Complex, AP-3, Is Essential for the Efficient Delivery of Alkaline Phosphatase by the Alternate Pathway to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-wide Analysis of AP-3–dependent Protein Transport in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Ho B, et al. (2018) | SGD [yeastgenome.org]

- 6. molbiolcell.org [molbiolcell.org]

- 7. A microscopy-based kinetic analysis of yeast vacuolar protein sorting | eLife [elifesciences.org]

- 8. A microscopy-based kinetic analysis of yeast vacuolar protein sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A protocol for the subcellular fractionation of Saccharomyces cerevisiae using nitrogen cavitation and density gradient centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation of subcellular fractions from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Aps3 Protein and the AP-3 Complex: A Technical Guide to Structure, Domains, and Function in Saccharomyces cerevisiae

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adaptor Protein Complex 3 (AP-3) is a crucial component of the protein sorting machinery in eukaryotes, responsible for the transport of specific cargo proteins from the Golgi apparatus to the vacuole or lysosome. In Saccharomyces cerevisiae, this heterotetrameric complex facilitates a clathrin-independent trafficking pathway. This guide provides an in-depth examination of the AP-3 complex, with a specific focus on the structure and domains of its sigma subunit, Aps3p. It details the molecular architecture of the complex, summarizes quantitative data, provides comprehensive experimental protocols for its study, and illustrates its functional pathway.

Introduction to the AP-3 Complex

The AP-3 complex is a highly conserved protein assembly that plays a vital role in vesicular transport. In the model organism Saccharomyces cerevisiae, it is composed of four distinct subunits that form a stable heterotetramer: two large subunits, Apl5p (the δ subunit) and Apl6p (the β3 subunit); one medium subunit, Apm3p (the μ3 subunit); and one small subunit, Aps3p (the σ3 subunit)[1][2][3].

Unlike the well-characterized AP-1 and AP-2 complexes, the yeast AP-3 complex functions in a clathrin-independent manner[3][4]. Its primary role is to mediate an alternative protein sorting pathway that bypasses the prevacuolar compartment (PVC)/late endosome, delivering specific transmembrane cargo proteins directly from the trans-Golgi Network (TGN) to the vacuole, the yeast equivalent of the mammalian lysosome[5][6]. Key cargo proteins that rely on this pathway include the vacuolar alkaline phosphatase (ALP), the t-SNARE Vam3p, and the casein kinase Yck3p[5][7]. Disruption of any of the four AP-3 subunits leads to the mislocalization and improper processing of these cargo proteins[6][7].

Aps3p: The Sigma Subunit

Aps3p (also known as YJL024C) is the small, 194-amino acid sigma subunit of the AP-3 complex. It is an essential component for the assembly and function of the entire complex. As part of the AP-3 coat, Aps3p is localized to the Golgi apparatus and to vesicles budding from it.

Aps3p Domains and Structural Features

The structure of Aps3p is integral to the core of the AP-3 complex. Based on computational and structural analyses, Aps3p contains domains characteristic of small adaptor subunits.

-

Core Domain: The majority of Aps3p forms a conserved core structure. This region is crucial for its interaction with the large subunits of the AP-3 complex, contributing to the stability of the heterotetramer.

-

Domain Classifications: According to the InterPro and Pfam databases, Aps3p contains a "Clathrin_sm-chain_CS" (Clathrin adaptor small chain, C-terminal sheet) domain and is part of the "Longin-like domain" superfamily. This reflects its evolutionary relationship to other adaptor small subunits and its role within the larger complex.

Recent cryo-electron microscopy (cryo-EM) studies of the entire yeast AP-3 complex have revealed a flexible, open conformation in solution, which is distinct from the more rigid, closed states of AP-1 and AP-2 before membrane recruitment. This inherent flexibility is thought to be important for its mechanism of cargo recognition and vesicle formation.

Quantitative Data

The yeast AP-3 complex is a stable assembly with an approximate total molecular weight of 300 kDa. The four subunits are present in an equimolar stoichiometry.

| Subunit (Gene) | Role | Molecular Weight (kDa) | Length (Amino Acids) | UniProt ID |

| Aps3p (YJL024C) | Sigma (σ3) | 21.9 | 194 | P47064 |

| Apm3p (YDR219C) | Medium (μ3) | 55.4 | 483 | P38204 |

| Apl5p (YPL035W) | Large (δ) | 117.4 | 1024 | P53229 |

| Apl6p (YPR093C) | Large (β3) | 128.8 | 1121 | P40546 |

The AP-3 Trafficking Pathway

The AP-3 pathway is a multi-step process involving recruitment, cargo selection, vesicle budding, transport, and fusion. The process is initiated by the recruitment of the AP-3 complex from the cytosol to the TGN membrane, a step that requires the small GTPase Arf1[3].

As illustrated, the active, GTP-bound form of Arf1 recruits the AP-3 complex to the TGN. The complex then selects its specific cargo proteins, such as ALP, by recognizing sorting signals in their cytosolic domains. The large, disordered hinge regions of the Apl5 and Apl6 subunits are critical for the subsequent budding of the vesicle from the Golgi membrane. The newly formed AP-3-coated vesicle is then transported to the vacuole, where it is tethered to the membrane through an interaction between the Apl5 subunit and the Vps41 subunit of the HOPS tethering complex before final fusion and cargo delivery[3].

Key Experimental Protocols

Studying the Aps3p and the AP-3 complex involves a variety of molecular and cell biology techniques. Below are detailed methodologies for three cornerstone experiments.

Purification of the AP-3 Complex via Affinity Tagging

This protocol is adapted from established methods for purifying FLAG-tagged protein complexes from S. cerevisiae. It assumes one of the subunits, such as Apl5p, has been C-terminally tagged with a 3xFLAG epitope.

Experimental Workflow:

Methodology:

-

Cell Growth and Harvest:

-

Inoculate a large volume (e.g., 4-8 Liters) of YEPD medium with a S. cerevisiae strain expressing a FLAG-tagged AP-3 subunit (e.g., Apl5p-3xFLAG).

-

Grow the culture at 30°C with vigorous shaking to an OD₆₀₀ of approximately 2.0-3.0.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with cold water.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a minimal volume of ice-cold Lysis Buffer (50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 5% Glycerol, 0.5% Triton X-100) supplemented with a protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) and phosphatase inhibitors.

-

Freeze the cell slurry by dripping it into liquid nitrogen to form small pellets.

-

Lyse the frozen cells using a cryogenic mill (e.g., SPEX SamplePrep 6870 Freezer/Mill).

-

-

Lysate Clarification:

-

Thaw the lysed cell powder on ice and add additional Lysis Buffer.

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove cell debris and insoluble components.

-

-

Affinity Purification:

-

Incubate the clarified supernatant with pre-equilibrated anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

Collect the resin by centrifugation or in a gravity-flow column.

-

Wash the resin extensively with 10-20 column volumes of Lysis Buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound AP-3 complex by incubating the resin with Lysis Buffer containing a competitive concentration (e.g., 150-250 µg/mL) of 3xFLAG peptide for 30 minutes at 4°C.

-

Collect the eluate. Perform a second elution and pool the fractions.

-

-

Analysis:

-

Analyze the purified complex by SDS-PAGE and Coomassie staining or silver staining to visualize all four subunits.

-

Confirm the identity of the subunits by Western blotting using specific antibodies or by mass spectrometry.

-

Localization of Aps3p by Immunofluorescence

This protocol details the visualization of an AP-3 subunit within the cell, adapted from standard yeast immunofluorescence procedures.

Methodology:

-

Cell Preparation and Fixation:

-

Grow a 10 mL yeast culture to early-log phase (OD₆₀₀ ≈ 0.5).

-

Fix the cells by adding formaldehyde directly to the culture medium to a final concentration of 3.7% and incubate for 45-60 minutes at room temperature.

-

Pellet the cells and wash twice with 1x PBS.

-

-

Spheroplasting:

-

Resuspend the fixed cells in 1 mL of Spheroplasting Buffer (1.2 M Sorbitol, 50 mM K₂HPO₄, pH 7.5).

-

Add β-mercaptoethanol to a final concentration of 10 mM and lyticase (or zymolyase) to ~25 U/OD₆₀₀ unit of cells.

-

Incubate at 37°C for 15-30 minutes, monitoring for spheroplast formation.

-

-

Permeabilization and Staining:

-

Gently pellet the spheroplasts and wash with 1x PBS.

-

Adhere the spheroplasts to poly-L-lysine coated multi-well slides.

-

Permeabilize the cells by incubating the slide in ice-cold methanol for 6 minutes, followed by a 30-second incubation in ice-cold acetone. Air dry.

-

Block the wells with PBS containing 1% BSA for 30 minutes.

-

Incubate with a primary antibody against the protein of interest (e.g., anti-FLAG for a tagged Aps3p, or a specific anti-Aps3p antibody) diluted in blocking buffer for 1-2 hours.

-

Wash the wells three times with PBS.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the dark for 1 hour.

-

-

Mounting and Visualization:

-

Wash the wells three times with PBS.

-

Mount the coverslip using mounting medium containing DAPI (to stain the nucleus).

-

Visualize the cells using a fluorescence microscope. Aps3p should appear in punctate structures corresponding to the Golgi and associated vesicles.

-

Alkaline Phosphatase (ALP) Maturation Assay

This biochemical assay is used to assess the functionality of the AP-3 pathway. It relies on the fact that the ALP precursor (proALP) is proteolytically processed to its mature, active form (mALP) only upon successful delivery to the vacuole, a process dependent on the PEP4 gene product. A defect in the AP-3 pathway causes proALP to accumulate.

Methodology:

-

Yeast Strains and Growth:

-

Use wild-type and Δthis compound (or other AP-3 subunit deletion) yeast strains.

-

Grow 10 OD₆₀₀ units of cells for each strain in appropriate media to mid-log phase.

-

-

Pulse-Chase Labeling:

-

Harvest cells and resuspend in methionine-free synthetic medium.

-

"Pulse" the cells by adding 100-200 µCi of ³⁵S-Express Protein Labeling Mix for 10 minutes at 30°C to label newly synthesized proteins.

-

"Chase" by adding an excess of unlabeled methionine and cysteine. Take aliquots at different time points (e.g., 0, 30, 60 minutes).

-

Stop the chase at each time point by adding trichloroacetic acid (TCA) to a final concentration of 10%.

-

-

Immunoprecipitation:

-

Prepare cell extracts from the TCA precipitates by bead beating in Urea/SDS buffer.

-

Dilute the lysates and perform immunoprecipitation using an anti-ALP antibody.

-

Incubate the lysate with the antibody, then capture the immune complexes with Protein A-Sepharose beads.

-

-

Analysis:

-

Wash the beads to remove non-specific proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE.

-

Visualize the radiolabeled proALP and mALP bands by autoradiography or phosphorimaging.

-

-

Expected Results:

-

In wild-type cells, the proALP band will diminish over the chase period as it is converted to the faster-migrating mALP band.

-

In Δthis compound cells, the conversion of proALP to mALP will be significantly delayed or blocked, indicating a defective AP-3 trafficking pathway.

-

Conclusion

The Aps3p protein, as the sigma subunit of the AP-3 complex in Saccharomyces cerevisiae, is a fundamental component of a specialized vesicular transport pathway. Understanding its structure, its integration into the AP-3 complex, and its role in the clathrin-independent sorting of proteins to the vacuole is essential for a complete picture of eukaryotic intracellular trafficking. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers investigating this critical cellular process, with potential implications for understanding lysosome-related disorders and for the development of novel therapeutic strategies.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Adaptor Complex-independent Clathrin Function in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AP-3 adaptor complex is essential for cargo-selective transport to the yeast vacuole. [vivo.weill.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. The molecular weights of yeast ribosomal precursor RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide Analysis of AP-3–dependent Protein Transport in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Expression Profile of the Adaptor Protein 3 (AP-3) Complex in Diverse Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Adaptor Protein 3 (AP-3) complex is a crucial component of the intracellular protein sorting machinery, playing a vital role in the biogenesis of lysosomes and lysosome-related organelles (LROs). This heterotetrameric complex is responsible for recognizing specific sorting signals within the cytoplasmic domains of transmembrane cargo proteins, thereby mediating their packaging into transport vesicles destined for the endo-lysosomal system. Dysregulation of AP-3 function has been implicated in several human diseases, including Hermansky-Pudlak syndrome, a disorder characterized by albinism and bleeding diathesis. A thorough understanding of the expression profile and function of the AP-3 complex across various cell types is therefore essential for both basic research and the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the expression of the AP-3 complex subunits in different cell types, detailed experimental protocols for their analysis, and a visualization of the key signaling pathways involved in AP-3-mediated trafficking.

Data Presentation: Quantitative Expression of AP-3 Complex Subunits

The AP-3 complex is composed of four subunits: two large subunits, delta (AP3D1) and beta (AP3B1); one medium subunit, mu (AP3M1); and one small subunit, sigma (AP3S1). The expression of these subunits is generally ubiquitous across human tissues and cell lines, reflecting the fundamental role of the AP-3 complex in cellular function.[1][2][3][4] The following tables summarize the mRNA and protein expression levels of each subunit in a selection of human cell lines and tissues, based on data from the Human Protein Atlas.

Table 1: mRNA Expression of AP-3 Complex Subunits in Human Cell Lines (nTPM) *

| Cell Line | AP3D1 (delta) | AP3B1 (beta) | AP3M1 (mu) | AP3S1 (sigma) |

| A-431 (Epidermoid carcinoma) | 25.8 | 20.1 | 38.5 | 45.9 |

| U-2 OS (Osteosarcoma) | 29.5 | 24.3 | 45.1 | 55.2 |

| U-251 MG (Glioma) | 22.1 | 18.9 | 35.4 | 42.1 |

| MCF7 (Breast cancer) | 30.2 | 25.6 | 48.7 | 58.3 |

| K-562 (Leukemia) | 45.3 | 35.1 | 65.2 | 78.4 |

| Jurkat (T-cell leukemia) | 38.9 | 30.5 | 58.9 | 70.1 |

| HEK 293 (Embryonic kidney) | 35.1 | 28.9 | 55.3 | 65.8 |

| HeLa (Cervical cancer) | 28.4 | 23.1 | 43.8 | 52.7 |

*nTPM: normalized Transcripts Per Million. Data extracted from the Human Protein Atlas.

Table 2: Protein Expression of AP-3 Complex Subunits in Human Tissues

| Tissue | AP3D1 (delta) | AP3B1 (beta) | AP3M1 (mu) | AP3S1 (sigma) |

| Brain | High | High | High | High |

| Heart Muscle | Medium | Medium | Medium | Medium |

| Kidney | Medium | Medium | High | High |

| Liver | Medium | Medium | Medium | Medium |

| Lung | Medium | Medium | Medium | Medium |

| Spleen | High | High | High | High |

| Lymph Node | High | High | High | High |

| Tonsil | High | High | High | High |

*Expression levels are categorized as High, Medium, or Low based on immunohistochemistry data from the Human Protein Atlas.

Signaling and Trafficking Pathway

The AP-3 complex mediates the sorting of transmembrane cargo proteins from the trans-Golgi network (TGN) and early endosomes to lysosomes and LROs. This process is tightly regulated by a series of molecular interactions. The recruitment of the AP-3 complex to the membrane is initiated by the small GTPase Arf1. Upon cargo binding, the complex undergoes a conformational change, leading to vesicle budding.

Experimental Protocols

Immunohistochemistry (IHC) for AP-3 Subunit Localization

This protocol describes the detection and localization of AP-3 subunits in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against an AP-3 subunit (e.g., anti-AP3D1)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse in 100% ethanol (2 x 3 minutes).

-

Immerse in 95% ethanol (1 x 3 minutes).

-

Immerse in 70% ethanol (1 x 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to manufacturer's instructions (e.g., 95-100°C for 20 minutes).

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogenic Detection:

-

Incubate slides with DAB substrate until the desired brown color develops.

-

Rinse with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with mounting medium and a coverslip.

-

Western Blotting for AP-3 Subunit Expression

This protocol outlines the detection of AP-3 subunits in cell lysates by Western blotting.

Materials:

-

Cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against an AP-3 subunit

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Real-Time Quantitative PCR (RT-qPCR) for AP-3 Subunit mRNA Expression

This protocol details the quantification of mRNA levels of AP-3 subunits.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for AP-3 subunits and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

-

Include a no-template control for each primer set.

-

-

RT-qPCR Program:

-

Run the qPCR reaction on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene.

-

Pulse-Chase Assay to Track AP-3 Mediated Trafficking

This protocol describes a method to follow the trafficking of a newly synthesized cargo protein that is sorted by the AP-3 complex.[5][6][7][8][9]

Materials:

-

Cell line expressing the cargo protein of interest (e.g., a tagged lysosomal protein)

-

Methionine/Cysteine-free medium

-

[³⁵S]-Methionine/Cysteine labeling mix

-

Chase medium (complete medium with excess unlabeled methionine/cysteine)

-

Lysis buffer

-

Antibody against the cargo protein

-

Protein A/G agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Metabolic Labeling (Pulse):

-

Starve cells in methionine/cysteine-free medium.

-

Pulse-label the cells with [³⁵S]-methionine/cysteine for a short period (e.g., 10-20 minutes) to label newly synthesized proteins.

-

-

Chase:

-

Wash the cells and replace the labeling medium with chase medium.

-

Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes).

-

-

Immunoprecipitation:

-

At each time point, lyse the cells and immunoprecipitate the cargo protein using a specific antibody and Protein A/G beads.

-

-

Analysis:

-

Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled protein by autoradiography.

-

The change in the molecular weight or subcellular fractionation of the labeled cargo protein over time will indicate its trafficking through different compartments.

-

Conclusion

The ubiquitous expression of the AP-3 complex subunits underscores their fundamental importance in maintaining cellular homeostasis across a wide range of cell types. This technical guide provides a foundational understanding of the expression profile of the AP-3 complex and offers detailed protocols for its investigation. The provided methodologies and pathway diagrams serve as a valuable resource for researchers and professionals in the field of cell biology and drug development, facilitating further exploration into the intricate mechanisms of intracellular protein trafficking and its implications in health and disease. Further research, particularly utilizing high-throughput quantitative proteomics and live-cell imaging, will undoubtedly continue to unravel the complex regulatory networks governing AP-3 function and its role in various cellular processes.

References

- 1. AP-3: an adaptor-like protein complex with ubiquitous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. Characterization of the Adaptor-related Protein Complex, AP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis, targeting, and processing of lysosomal proteins: pulse-chase labeling and immune precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pulse-chase transport analysis of decay accelerating factor (DAF) from the ER to the Golgi - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OUH - Cellular membrane dynamics [ous-research.no]

- 9. m.youtube.com [m.youtube.com]

The Role of Adaptor Protein Complex 3 (AP-3) in Yeast and Drosophila: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Adaptor Protein Complex 3 (AP-3) is a crucial component of the protein sorting machinery in eukaryotic cells, responsible for the transport of specific cargo proteins to lysosomes and lysosome-related organelles. This guide provides an in-depth technical overview of the AP-3 complex in two key model organisms: the budding yeast Saccharomyces cerevisiae and the fruit fly Drosophila melanogaster. Understanding the function and regulation of AP-3 in these systems offers valuable insights into fundamental cellular processes and their implications in human disease, providing a platform for potential therapeutic intervention. This document details the composition of the AP-3 complex, its role in distinct physiological pathways, and presents key quantitative data. Furthermore, it provides detailed experimental protocols and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Introduction to the AP-3 Complex

The Adaptor Protein (AP) complexes are a family of heterotetrameric protein complexes that mediate vesicle budding and cargo selection in intracellular trafficking pathways. The AP-3 complex is specifically involved in the sorting of transmembrane cargo proteins from the trans-Golgi network (TGN) or early endosomes to lysosomes or lysosome-related organelles, such as pigment granules in Drosophila and the vacuole in yeast.[1][2][3] This pathway is largely considered to be clathrin-independent in yeast.[3][4]

The AP-3 complex is composed of four subunits: two large subunits, beta3 (β3) and delta (δ); one medium subunit, mu3 (μ3); and one small subunit, sigma3 (σ3).[3] Genetic defects in the subunits of the AP-3 complex have been linked to human diseases such as Hermansky-Pudlak syndrome, highlighting its biomedical significance.

APS3 Homologues in Saccharomyces cerevisiae

In the budding yeast S. cerevisiae, the small subunit of the AP-3 complex is encoded by the this compound gene (YJL024C). The entire complex is essential for the proper sorting of specific proteins to the vacuole, the yeast equivalent of the lysosome.

Composition and Quantitative Data

The yeast AP-3 complex is a heterotetramer with the following subunits:

| Subunit | Gene | Homologue | Molecular Weight (kDa) | Protein Abundance (molecules/cell) | Subcellular Localization |

| Apl5p | APL5 | δ | ~130 | Not specified | Golgi apparatus, Endosome |

| Apl6p | APL6 | β3 | ~130 | Not specified | Golgi apparatus, Endosome |

| Apm3p | APM3 | μ3 | ~50 | Not specified | Golgi apparatus, Endosome |

| Aps3p | This compound | σ3 | ~22 | Not specified | Golgi apparatus, Endosome |

The AP-3 Pathway in Yeast

The AP-3 pathway in yeast mediates the transport of specific cargo proteins, most notably alkaline phosphatase (ALP), from the late Golgi directly to the vacuole.[1][5][6] This is often referred to as the "alternative" or "ALP" pathway, distinguishing it from the carboxypeptidase Y (CPY) pathway which proceeds via the prevacuolar compartment (PVC)/late endosome.[1] The sorting of cargo into the AP-3 pathway is dependent on specific sorting signals within the cytoplasmic tails of the cargo proteins.[4]

This compound Homologues in Drosophila melanogaster

In Drosophila melanogaster, the subunits of the AP-3 complex are encoded by several genes, and mutations in these genes often result in characteristic eye-color phenotypes due to defects in the biogenesis of pigment granules, which are lysosome-related organelles.

Composition and Quantitative Data

The Drosophila AP-3 complex consists of the following subunits:

| Subunit | Gene | Mutant Allele | Phenotype | Homologue | Molecular Weight (kDa) | Expression Pattern |

| Delta | garnet (g) | g | Garnet-colored eyes | δ | ~118 | Ubiquitous |

| Beta3 | ruby (rb) | rb | Ruby-colored eyes | β3 | ~125 | Ubiquitous |

| Mu3 | carmine (cm) | cm | Carmine-colored eyes | μ3 | ~47 | Ubiquitous |

| Sigma3 | orange (or) | or | Orange-colored eyes | σ3 | ~22 | Ubiquitous |

This table outlines the subunits of the Drosophila AP-3 complex and their associated genes and mutant phenotypes. The expression of these genes is generally ubiquitous throughout development.

The AP-3 Pathway in Drosophila Pigment Granule Biogenesis

In Drosophila, the AP-3 complex is essential for the formation of pigment granules within the compound eye.[2][7] These granules contain two types of pigments: the brown ommochromes and the red drosopterins. The AP-3 complex is thought to mediate the transport of proteins required for pigment synthesis or granule maturation from the TGN to the developing pigment granules. Mutations in any of the AP-3 subunit genes disrupt this process, leading to a reduction in the number and size of pigment granules and a corresponding change in eye color.[2][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study AP-3 complex function in yeast and Drosophila.

Yeast Immunofluorescence Microscopy

This protocol is adapted for the localization of Aps3p or other AP-3 subunits in S. cerevisiae.

Materials:

-

Yeast culture grown to mid-log phase (OD600 ≈ 0.5)

-

37% Formaldehyde

-

Buffer B (100 mM potassium phosphate, pH 7.5, 1.2 M sorbitol)

-

1 M DTT

-

Lyticase (or Zymolyase)

-

Poly-L-lysine coated coverslips

-

-20°C Methanol and Acetone

-

PBS (Phosphate Buffered Saline)

-

Blocking buffer (PBS, 0.3% Triton X-100, 5% non-fat milk)

-

Primary antibody (e.g., anti-Aps3p)

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Fix 4 ml of yeast culture by adding 440 µl of 37% formaldehyde and incubating for 15 minutes at room temperature.[8]

-

Pellet cells by centrifugation (2 min at 4600 rpm), and wash twice with 1 ml of Buffer B.[8]

-

Resuspend the cell pellet in 100 µl of Buffer B containing 1 µl of 1 M DTT and 3 µl of lyticase. Incubate for 15 minutes at room temperature to digest the cell wall.[8]

-

Gently pellet the spheroplasts (1 min at 1000 g) and wash once with 1 ml of Buffer B.[8]

-

Resuspend in 40 µl of Buffer B and spot onto a poly-L-lysine coated coverslip. Allow cells to adhere for 20 minutes.[8]

-

Permeabilize the cells by immersing the coverslip in -20°C methanol for 6 minutes, followed by a brief 10-second immersion in -20°C acetone.[8]

-

Wash the coverslip three times with PBS.

-

Block for 30 minutes at room temperature in blocking buffer.[8]

-

Incubate with the primary antibody diluted in PBS with 1% BSA and 0.3% Triton X-100 overnight in a humidified chamber.[8]

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody in the dark for 30-60 minutes at room temperature.[8]

-

Wash three times with PBS.

-

Mount the coverslip on a slide with mounting medium containing DAPI and seal.

-

Visualize using a fluorescence microscope.

Electron Microscopy of Drosophila Eyes

This protocol provides a general workflow for preparing Drosophila eyes for transmission electron microscopy (TEM) to observe pigment granule morphology.

Materials:

-

Adult Drosophila heads

-

Primary fixative (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4)

-

0.1 M Cacodylate buffer

-

Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)

-

Ethanol series (30%, 50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Spurr's resin)

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Dissect adult Drosophila heads and immediately place them in primary fixative for 2-4 hours at 4°C.

-

Wash the heads three times for 10 minutes each in 0.1 M cacodylate buffer.

-

Post-fix with 1% osmium tetroxide for 1 hour at room temperature.

-

Wash three times for 10 minutes each in distilled water.

-

Dehydrate the samples through a graded ethanol series (10 minutes at each concentration).

-

Perform two 10-minute incubations in 100% ethanol.

-

Incubate twice for 10 minutes in propylene oxide.

-

Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.

-

Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.

-

Section the embedded tissue using an ultramicrotome to obtain ultrathin sections (70-90 nm).

-

Collect sections on copper grids.

-

Stain the sections with uranyl acetate for 10 minutes, followed by lead citrate for 5 minutes.

-

Wash thoroughly with distilled water and allow to dry.

-

Image the sections using a transmission electron microscope.

Conclusion and Future Directions

The study of this compound homologues in Saccharomyces cerevisiae and Drosophila melanogaster has provided invaluable insights into the conserved functions of the AP-3 complex in vesicle trafficking. In yeast, the AP-3 pathway is a key route for the delivery of specific proteins to the vacuole, while in Drosophila, it is essential for the biogenesis of pigment granules. The genetic tractability of these model organisms, combined with the detailed experimental protocols outlined in this guide, offers a powerful platform for further dissecting the molecular mechanisms of AP-3-mediated sorting. Future research should focus on obtaining more precise quantitative data on the expression and interactions of AP-3 subunits, which will be crucial for developing accurate models of this transport pathway. Furthermore, identifying novel cargo proteins and regulatory factors will be key to fully understanding the diverse roles of the AP-3 complex in cellular physiology and disease. For drug development professionals, a deeper understanding of the AP-3 pathway could unveil novel targets for therapies aimed at lysosomal storage disorders and other diseases associated with defective protein trafficking.

References

- 1. The Yeast Adaptor Protein Complex, AP-3, Is Essential for the Efficient Delivery of Alkaline Phosphatase by the Alternate Pathway to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defective pigment granule biogenesis and aberrant behavior caused by mutations in the Drosophila AP-3beta adaptin gene ruby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. A dileucine-like sorting signal directs transport into an AP-3-dependent, clathrin-independent pathway to the yeast vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. The yeast adaptor protein complex, AP-3, is essential for the efficient delivery of alkaline phosphatase by the alternate pathway to the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct requirements for the AP-3 adaptor complex in pigment granule and synaptic vesicle biogenesis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. babraham.ac.uk [babraham.ac.uk]

The Cellular Localization of APS3: A Tale of Two Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The query "APS3 protein" can refer to two distinct molecules in cellular biology, each with a unique subcellular localization and function. This guide provides a comprehensive overview of the cellular distribution of both the Adaptor Protein Complex 3 (AP-3) subunit, sometimes referred to as this compound in yeast, and the Ankyrin Repeat and SOCS Box Containing 3 (ASB3) protein. Understanding the precise location of these proteins is critical for elucidating their roles in cellular trafficking and signaling pathways, and for the development of targeted therapeutics.

Part 1: The Adaptor Protein 3 (AP-3) Complex and its Subunit

The Adaptor Protein (AP) complexes are crucial components of the cellular machinery responsible for sorting and transporting proteins within the endomembrane system. The AP-3 complex is a heterotetramer involved in the trafficking of proteins to lysosomes and lysosome-related organelles.[1][2] In yeast, the small subunit of this complex is encoded by the this compound gene.[3][4] In mammals, the homologous subunits are referred to as σ3.[5][6]

Cellular Localization of the AP-3 Complex

The AP-3 complex has a dynamic localization, primarily associating with the trans-Golgi Network (TGN) and endosomes .[3][5][7] This localization is critical for its function in sorting cargo proteins destined for lysosomes.

Immunofluorescence microscopy analyses have shown that the AP-3 complex is present in the perinuclear region, consistent with the location of the TGN, as well as in peripheral vesicular structures that may represent endosomal compartments.[3][5] Immuno-electron microscopy has provided more detailed insights, revealing that AP-3 is associated with budding profiles on tubular endosomal compartments.[7][8]

Table 1: Summary of AP-3 Complex Cellular Localization

| Cellular Compartment | Evidence | Organism |

| trans-Golgi Network (TGN) | Immunofluorescence, Immuno-electron microscopy | Mammalian, Yeast |

| Endosomes (tubular) | Immuno-electron microscopy | Mammalian |

| Perinuclear region | Immunofluorescence | Mammalian |

| Peripheral vesicular structures | Immunofluorescence | Mammalian |

Experimental Protocols for Determining AP-3 Localization

1. Immunofluorescence Microscopy:

-

Cell Culture and Fixation: Cells (e.g., HeLa, HepG2) are cultured on coverslips. They are then fixed with a chemical fixative such as paraformaldehyde to preserve cellular structures.

-

Permeabilization: The cell membranes are permeabilized using a detergent like Triton X-100 to allow antibodies to access intracellular antigens.

-

Antibody Staining: Cells are incubated with a primary antibody specific to a subunit of the AP-3 complex (e.g., anti-σ3). This is followed by incubation with a secondary antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).

-

Counterstaining and Mounting: The nucleus is often stained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.

-

Imaging: The stained cells are visualized using a fluorescence or confocal microscope to determine the subcellular distribution of the fluorescent signal corresponding to the AP-3 complex.

2. Immuno-electron Microscopy:

-

Cell Fixation and Embedding: Cells are fixed with a mixture of paraformaldehyde and glutaraldehyde, followed by embedding in a resin (e.g., Epon).

-

Ultrathin Sectioning: The embedded cells are cut into ultrathin sections (50-70 nm).

-

Immunogold Labeling: The sections are incubated with a primary antibody against an AP-3 subunit, followed by a secondary antibody conjugated to gold particles of a specific size.

-

Contrasting and Imaging: The sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast and then imaged using a transmission electron microscope. The gold particles appear as electron-dense dots, revealing the precise location of the AP-3 complex on subcellular structures.

Signaling Pathways and Functional Relationships

The AP-3 complex functions in a specific protein trafficking pathway from the TGN or endosomes to lysosomes. This pathway is distinct from the clathrin-mediated pathway for many other proteins.

Caption: AP-3 mediated protein trafficking to the lysosome.

Part 2: The Ankyrin Repeat and SOCS Box Containing 3 (ASB3) Protein

ASB3 is a member of the Ankyrin repeat and SOCS box-containing (ASB) family of proteins.[9] These proteins are components of E3 ubiquitin ligase complexes, which target specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[10][11]

Cellular Localization of ASB3

The precise cellular localization of ASB3 is less definitively established than that of the AP-3 complex. However, its function as part of an E3 ubiquitin ligase complex suggests it can be found in cellular compartments where it interacts with its substrates.

One of the key identified functions of ASB3 is the ubiquitination and degradation of the Tumor Necrosis Factor Receptor II (TNF-R2).[11] Since TNF-R2 is a transmembrane protein, ASB3 is expected to localize to cellular membranes where it can interact with the receptor's intracellular domain. While direct, high-resolution imaging studies on ASB3's specific subcellular location are not as prevalent in the provided search results, its interaction with a membrane-bound receptor implies a membrane-associated localization , potentially at the plasma membrane or in endocytic compartments following receptor internalization.

Furthermore, studies on other ASB family members, such as ASB11, have shown localization to the endoplasmic reticulum (ER) .[10] This suggests that different ASB proteins may have distinct subcellular distributions depending on their specific substrates.

Table 2: Postulated Cellular Localization of ASB3

| Cellular Compartment | Evidence |

| Membrane-associated (Plasma membrane, Endocytic vesicles) | Inferred from interaction with TNF-R2 |

| Cytoplasm | General localization for E3 ligase components |

Experimental Protocols for Investigating ASB3 Localization and Interaction

1. Co-immunoprecipitation (Co-IP):

-

Cell Lysis: Cells expressing both ASB3 and its potential binding partner (e.g., TNF-R2) are lysed to release cellular proteins.

-

Antibody Incubation: The cell lysate is incubated with an antibody that specifically binds to the target protein (e.g., anti-TNF-R2).

-

Immunocomplex Precipitation: Protein A/G-agarose beads are added to bind to the antibody-protein complex, allowing for its precipitation from the lysate.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., anti-ASB3) to confirm the interaction.

2. Cellular Fractionation:

-

Cell Homogenization: Cells are mechanically disrupted to release their organelles.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. This separates cellular components based on their size and density, yielding fractions enriched in nuclei, mitochondria, microsomes (containing ER and Golgi), and cytosol.

-

Western Blot Analysis: Each fraction is analyzed by Western blotting for the presence of ASB3 and marker proteins for each organelle to determine the primary localization of ASB3.

ASB3-Mediated Ubiquitination Pathway

ASB3 acts as a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex. It uses its ankyrin repeats to bind to substrates like TNF-R2 and its SOCS box to recruit the rest of the E3 ligase machinery.

Caption: ASB3-mediated ubiquitination and degradation of TNF-R2.

Conclusion

References

- 1. Assembly and function of AP-3 complexes in cells expressing mutant subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AP-3 complex: a coat of many colours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Yeast Adaptor Protein Complex, AP-3, Is Essential for the Efficient Delivery of Alkaline Phosphatase by the Alternate Pathway to the Vacuole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. compartments.jensenlab.org [compartments.jensenlab.org]

- 5. AP-3: an adaptor-like protein complex with ubiquitous expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Localization of the AP-3 adaptor complex defines a novel endosomal exit site for lysosomal membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. genecards.org [genecards.org]

- 10. Protein Interaction Screening for the Ankyrin Repeats and Suppressor of Cytokine Signaling (SOCS) Box (ASB) Family Identify Asb11 as a Novel Endoplasmic Reticulum Resident Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ankyrin Repeat and SOCS Box 3 (ASB3) Mediates Ubiquitination and Degradation of Tumor Necrosis Factor Receptor II - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Pathways in Autoimmune Polyglandular Syndrome Type 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune Polyglandular Syndrome Type 3 (APS3) is a complex autoimmune disorder characterized by the presence of an autoimmune thyroid disease (AITD), such as Hashimoto's thyroiditis or Graves' disease, in conjunction with at least one other organ-specific autoimmune disease, most commonly Type 1 Diabetes (T1D). Unlike other forms of APS, adrenal autoimmunity (Addison's disease) is absent. The co-occurrence of AITD and T1D is specifically referred to as this compound variant (APS3v). The pathogenesis of this compound is strongly linked to a genetic predisposition that disrupts immune tolerance. This guide provides an in-depth overview of the core genetic pathways implicated in this compound, presenting quantitative data from association studies, detailed experimental methodologies, and visual representations of the key signaling cascades.

Core Genetic Loci Associated with this compound

Family and population-based studies, including whole-genome and candidate gene approaches, have identified several key genetic loci that confer susceptibility to this compound. These genes are primarily involved in immune regulation, particularly in the function of T-cells.[1][2]

Data Presentation: Genetic Association Studies in Autoimmune Polyglandular Syndromes

The following tables summarize quantitative data from genetic association studies investigating single nucleotide polymorphisms (SNPs) in genes linked to autoimmune polyglandular syndromes, including this compound.

| Gene (Locus) | SNP | Risk Allele | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Studied Population |

| PTPN22 | rs2476601 | T | 3.76 | 1.97 - 7.14 | < 0.001 | APS Patients |

| CTLA-4 | rs231775 | G | 1.35 | 1.10 - 1.66 | 0.004 | Norwegian AAD Patients |

| CTLA-4 | rs3087243 | G | 1.55 | 0.81 - 2.99 | NS | APS Patients |

| IL2RA | rs7093069 | T/T (genotype) | 8.50 | 2.42 - 58.38 | < 0.001 | T1D Patients vs. Controls |

| FOXP3 | rs3761548 | A | 2.644 | 1.104 - 6.333 | 0.029 | SLE Patients vs. Controls |

| FOXP3 | rs2232365 | A/A (genotype) | 2.650 | 1.070 - 6.564 | 0.035 | SLE Patients vs. Controls |

Note: Data for IL2RA and FOXP3 are from studies on individual autoimmune diseases that are components of this compound, as specific GWAS data for these genes in this compound is limited. AAD stands for Autoimmune Addison's Disease, which is not a component of this compound but is a related autoimmune endocrinopathy often studied in conjunction with other autoimmune diseases. APS refers to Autoimmune Polyglandular Syndromes in general.

| Gene Locus | Associated Haplotypes | Odds Ratio (OR) | Notes |

| HLA | DR3-DQ2 | Variable | Strongest genetic risk factor for T1D and AITD. |

| HLA | DR4-DQ8 | Variable | High-risk haplotype for T1D. |

Key Signaling Pathways in this compound Pathogenesis

The genetic variants associated with this compound converge on pathways that are critical for maintaining self-tolerance. These pathways primarily govern the activation and regulation of T-lymphocytes.

T-Cell Receptor Signaling and the Role of PTPN22

The Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) gene encodes the lymphoid-specific tyrosine phosphatase (Lyp), a powerful negative regulator of T-cell activation.[3] Lyp dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR), such as Lck, Fyn, and ZAP70, thereby dampening T-cell responses.[1] The risk-associated SNP, rs2476601, results in an amino acid change (R620W) that is thought to impair Lyp's ability to negatively regulate T-cell activation, leading to a lower threshold for T-cell activation and a breakdown of self-tolerance.

The CTLA-4 Co-inhibitory Pathway

Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4) is a critical negative regulator of T-cell responses. It is expressed on the surface of activated T-cells and competes with the co-stimulatory molecule CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs).[4] Binding of CTLA-4 to CD80/CD86 delivers an inhibitory signal to the T-cell, leading to reduced proliferation and cytokine production.[4] Genetic variants in the CTLA4 gene are associated with reduced inhibitory function, contributing to autoimmune susceptibility.

FOXP3 and Regulatory T-Cell Function

The Forkhead Box P3 (FOXP3) gene is a master transcriptional regulator essential for the development and function of regulatory T-cells (Tregs).[5] Tregs play a crucial role in maintaining peripheral tolerance by suppressing the activation and proliferation of self-reactive T-cells.[5] Genetic variants in FOXP3 can impair Treg function, leading to a failure to control autoreactive immune responses.

IL-2 Receptor Signaling in T-Cell Homeostasis

The Interleukin-2 Receptor Alpha (IL2RA/CD25) is a component of the high-affinity IL-2 receptor, which is crucial for T-cell proliferation, survival, and the maintenance of Tregs. Polymorphisms in the IL2RA gene region have been associated with several autoimmune diseases.[6] Dysregulated IL-2 signaling can disrupt the delicate balance between effector T-cell responses and Treg-mediated suppression.

Experimental Protocols

The identification of genetic variants associated with this compound relies on robust and accurate genotyping methodologies. Below are detailed protocols for two commonly used techniques for SNP genotyping.

SNP Genotyping by TaqMan® Allelic Discrimination Assay

This method utilizes fluorescence-based polymerase chain reaction (PCR) to detect specific SNP alleles.

a. Principle: The TaqMan assay employs allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC) and a quencher. During PCR, if a probe is a perfect match to the DNA template, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the dye from the quencher and generating a fluorescent signal. The specific signal detected indicates the allele present.

b. Materials:

-

Genomic DNA (gDNA) from subjects and controls

-

TaqMan® SNP Genotyping Assay (containing primers and allele-specific probes)

-

TaqMan® Genotyping Master Mix

-

Nuclease-free water

-

Optical-grade PCR plates and seals

-

Real-time PCR instrument

c. Protocol:

-

DNA Quantification and Normalization: Quantify gDNA using a spectrophotometer or fluorometer. Dilute each DNA sample to a final concentration of 5-20 ng/µL in nuclease-free water.

-

Reaction Setup:

-

Prepare a reaction mix for each SNP assay by combining the TaqMan® Genotyping Master Mix, the specific TaqMan® SNP Genotyping Assay, and nuclease-free water according to the manufacturer's instructions.

-

Dispense the reaction mix into the wells of a PCR plate.

-

Add 1-2 µL of the normalized gDNA to the respective wells. Include no-template controls (NTCs) containing only the reaction mix and water.

-

-

PCR Amplification and Detection:

-

Seal the PCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Run the thermal cycling program as recommended by the manufacturer. A typical program includes an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.

-

-

Data Analysis:

-

After the run, the instrument software will generate an allelic discrimination plot based on the endpoint fluorescence of the FAM and VIC dyes.

-

The software automatically clusters the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous genotypes.

-

References

- 1. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Elusive modes of Foxp3 activity in versatile regulatory T cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Regulatory T Cells: The Many Faces of Foxp3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTLA-4 and PD-1 Pathways: Similarities, Differences, and Implications of Their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aps3 Protein and its Interactions within the Yeast AP-3 Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Adaptor Protein Complex 3 (AP-3) is a crucial component of the protein sorting machinery in eukaryotic cells. In the budding yeast Saccharomyces cerevisiae, the AP-3 complex plays a vital role in the alternative transport pathway of specific cargo proteins from the trans-Golgi network (TGN) to the vacuole, the yeast equivalent of the lysosome. This complex is a heterotetramer composed of four subunits: two large subunits, Apl5 (δ) and Apl6 (β3); a medium subunit, Apm3 (μ3); and a small subunit, Aps3 (σ3). This guide provides a comprehensive overview of the this compound protein, its role within the AP-3 complex, and its interactions with other proteins.

The Structure and Function of the AP-3 Complex

The AP-3 complex is essential for the proper localization of a select group of transmembrane proteins to the vacuolar membrane. Unlike the clathrin-dependent pathways, the AP-3 pathway in yeast is considered to be clathrin-independent. The complex recognizes specific sorting signals within the cytoplasmic tails of its cargo proteins, ensuring their packaging into transport vesicles that bud from the TGN and subsequently fuse with the vacuolar membrane.

The Role of the this compound Subunit

This compound, the sigma subunit of the AP-3 complex, is an integral component for the stability and function of the entire complex. Deletion of the this compound gene, like the deletion of any other AP-3 subunit gene, leads to the mislocalization of AP-3 cargo proteins. While the precise function of this compound is still under investigation, it is believed to be crucial for the structural integrity of the complex and may contribute to the recognition of sorting signals or the recruitment of other regulatory factors.

Protein-Protein Interactions of the AP-3 Complex

The function of the AP-3 complex is mediated through a network of protein-protein interactions. These can be categorized into intra-complex interactions, interactions with cargo proteins, and interactions with regulatory proteins.

Intra-Complex Interactions

The four subunits of the AP-3 complex assemble into a stable heterotetramer. While the specific direct interactions involving this compound within the yeast AP-3 complex are not extensively detailed in the literature, studies on mammalian AP-3 complexes suggest that the small subunit (σ3) interacts with the δ subunit.

Interaction with Cargo Proteins

The AP-3 complex recognizes specific sorting signals in the cytoplasmic domains of its cargo proteins. Two main types of sorting signals have been identified for the yeast AP-3 pathway:

-

Dileucine-like signals: These motifs, characterized by two leucine residues or other bulky hydrophobic amino acids, are critical for the recognition of cargo such as alkaline phosphatase (ALP).

-

Tyrosine-based signals (YXXΦ): In this motif, Y represents tyrosine, X can be any amino acid, and Φ is an amino acid with a bulky hydrophobic side chain. The casein kinase Yck3p is an example of a cargo protein sorted via a YXXΦ signal recognized by the AP-3 complex.[1][2]

Table 1: Known Cargo Proteins of the Yeast AP-3 Complex and their Sorting Signals

| Cargo Protein | Sorting Signal Type | Specific Motif | Reference |

| Alkaline Phosphatase (ALP) | Dileucine-like | LV-based | [3] |

| Vam3p (t-SNARE) | Dileucine-like | Not specified | [3] |

| Yck3p (Casein Kinase) | Tyrosine-based (YXXΦ) | YDSI | [1][2] |

| Ncr1p (Niemann-Pick C homolog) | Not specified | Not specified | [3] |

Interaction with Regulatory Proteins

The activity of the AP-3 complex is regulated by interactions with other proteins, most notably Vps41p.

-

Vps41p: This protein is a subunit of the Homotypic fusion and Protein Sorting (HOPS) complex, which is involved in the tethering and fusion of vesicles with the vacuole. Vps41p has been shown to interact with the AP-3 complex and is required for the formation of AP-3-dependent transport intermediates.[4][5] The interaction is thought to occur at the vacuolar membrane, facilitating the tethering of AP-3 vesicles prior to fusion.[6]

Signaling Pathway and Experimental Workflows

The AP-3 pathway represents a specialized route for protein trafficking in yeast. Below are diagrams illustrating the signaling pathway and a general workflow for studying protein interactions.

Quantitative Data on this compound Interactions

Specific quantitative data, such as binding affinities (Kd values) for the interaction of this compound with other proteins, are not extensively documented in the publicly available literature. Determining these values would likely require targeted biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which have not been widely applied to the individual subunits of the yeast AP-3 complex.

Table 2: Summary of this compound Protein Interactions and Available Data

| Interacting Protein | Type of Interaction | Quantitative Data (Binding Affinity) | Method of Detection |

| Apl5, Apl6, Apm3 | Intra-complex | Not available | Co-immunoprecipitation, Yeast Two-Hybrid[7] |

| Cargo Proteins (indirectly via complex) | Cargo recognition | Not available | Genetic analysis of sorting defects |

| Vps41p (indirectly via complex) | Regulatory | Not available | Co-immunoprecipitation, Genetic interaction[4] |

Researchers are encouraged to undertake quantitative studies to further elucidate the precise binding kinetics and affinities within the AP-3 pathway.

Experimental Protocols

The following are generalized protocols for key techniques used to study protein-protein interactions. Note: These protocols are starting points and must be optimized for the specific proteins and experimental conditions of interest, particularly for membrane-associated complexes like AP-3.

Co-Immunoprecipitation (Co-IP) from Yeast Cells

This protocol is adapted from general yeast Co-IP procedures.[8][9][10]

-

Yeast Culture and Lysis:

-

Grow yeast cells expressing tagged versions of the bait (e.g., this compound-FLAG) and prey proteins to mid-log phase.

-

Harvest cells by centrifugation and wash with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Lyse cells using glass beads in a bead beater at 4°C.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the tagged bait protein overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with lysis buffer (with decreasing concentrations of detergent in later washes if necessary) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and potential prey proteins.

-

Yeast Two-Hybrid (Y2H) Assay for Membrane Proteins

The conventional Y2H system is not suitable for integral membrane proteins. A modified version, the split-ubiquitin membrane yeast two-hybrid (MYTH) system, is recommended.[11][12][13]

-

Vector Construction:

-

Clone the bait protein (e.g., this compound) into a bait vector where it is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (e.g., LexA-VP16).

-

Clone the prey protein into a prey vector where it is fused to the N-terminal half of ubiquitin (NubG). The orientation of the fusions is critical to ensure the ubiquitin halves are in the cytoplasm.

-

-

Yeast Transformation and Mating:

-

Transform the bait and prey plasmids into different haploid yeast strains of opposite mating types.

-

Mate the two strains to generate diploid yeast co-expressing both fusion proteins.

-

-

Interaction Assay:

-

If the bait and prey proteins interact, the Cub and NubG moieties are brought into proximity and reconstitute a functional ubiquitin.

-

This reconstituted ubiquitin is recognized and cleaved by ubiquitin-specific proteases, releasing the transcription factor.

-

The transcription factor translocates to the nucleus and activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing for growth on selective media and colorimetric assays.

-

Mass Spectrometry Analysis of Protein Complexes

This protocol provides a general workflow for identifying components of a protein complex purified by Co-IP.[14][15][16]

-

Protein Complex Elution and Separation:

-

Elute the immunoprecipitated protein complex from the beads under non-denaturing conditions if possible, or directly proceed with on-bead digestion.

-

Alternatively, separate the eluted proteins by 1D SDS-PAGE.

-

-

In-gel or In-solution Digestion:

-

Excise the protein bands of interest from the gel (or use the entire eluted sample).

-

Destain the gel slices, then reduce and alkylate the cysteine residues.

-

Digest the proteins with a sequence-specific protease, typically trypsin, overnight.

-

-

Peptide Extraction and Preparation:

-

Extract the peptides from the gel slices.

-

Desalt and concentrate the peptides using C18 ZipTips or equivalent.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Search the resulting tandem mass spectra against a yeast protein database to identify the peptides and, consequently, the proteins present in the original complex.

-

Use appropriate software to score the identifications and quantify the relative abundance of the identified proteins.

-

Conclusion

This compound is a fundamental subunit of the yeast AP-3 complex, essential for its structural integrity and its function in the alternative vacuolar protein sorting pathway. While its direct interactions and specific quantitative binding data remain areas for further investigation, its role as part of a larger machinery that recognizes specific cargo signals and interacts with regulatory proteins like Vps41p is well-established. The experimental protocols and workflows provided in this guide offer a framework for researchers to further dissect the intricate network of interactions governing the function of this compound and the AP-3 complex, ultimately contributing to a deeper understanding of protein trafficking and its implications in cellular health and disease.

References

- 1. The Yeast Casein Kinase Yck3p Is Palmitoylated, then Sorted to the Vacuolar Membrane with AP-3-dependent Recognition of a YXXϕ Adaptin Sorting Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The yeast casein kinase Yck3p is palmitoylated, then sorted to the vacuolar membrane with AP-3-dependent recognition of a YXXPhi adaptin sorting signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome-wide Analysis of AP-3–dependent Protein Transport in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of AP-3 transport intermediates requires Vps41 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. AP‐3 vesicle uncoating occurs after HOPS‐dependent vacuole tethering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assembly and function of AP-3 complexes in cells expressing mutant subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coimmunoprecipitation of Proteins from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coimmunoprecipitation of proteins from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. Integrated Membrane Yeast Two-Hybrid System for the Analysis of Membrane Protein Complexes [bio-protocol.org]